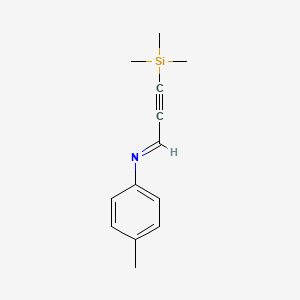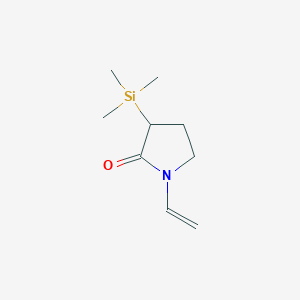![molecular formula C20H30O8 B14417869 Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate CAS No. 83156-41-6](/img/structure/B14417869.png)
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C18H26O6. It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with 2,2-bis(hydroxymethyl)butyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and polyurethanes.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Mechanism of Action
The mechanism of action of Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a building block for the formation of polymer chains through esterification and polycondensation reactions. In biological systems, it may interact with cellular components to facilitate drug delivery or enhance the properties of biomedical devices .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate: Another ester derivative of benzene-1,4-dicarboxylic acid, commonly used as a plasticizer.
Bis(hydroxyethyl) terephthalate: Used in the production of polyesters and resins.
Uniqueness
Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate is unique due to its specific structural features, which impart distinct mechanical and thermal properties to the materials it is used in. Its multiple hydroxyl groups also provide opportunities for further functionalization and modification, making it a versatile compound in various applications .
Properties
CAS No. |
83156-41-6 |
|---|---|
Molecular Formula |
C20H30O8 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30O8/c1-3-19(9-21,10-22)13-27-17(25)15-5-7-16(8-6-15)18(26)28-14-20(4-2,11-23)12-24/h5-8,21-24H,3-4,9-14H2,1-2H3 |
InChI Key |
JAIHTRMVYRKSER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14417786.png)
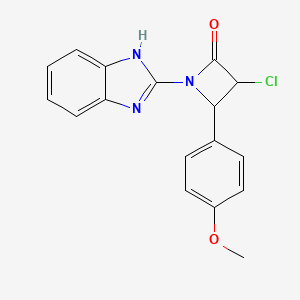
![4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one](/img/structure/B14417791.png)
![4-[(4-Chlorophenyl)methoxy]-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14417794.png)
![N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14417811.png)
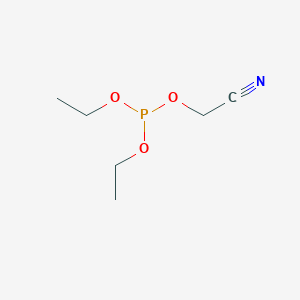
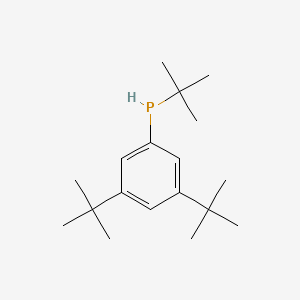

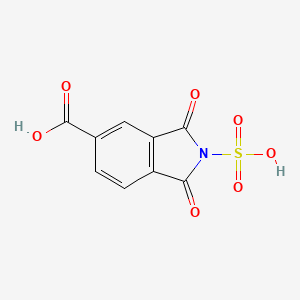
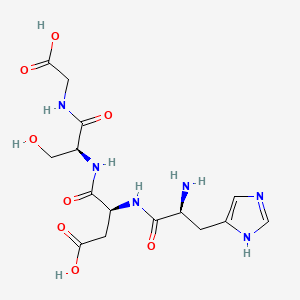
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)

